6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole 6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC9687005
InChI: InChI=1S/C19H19ClN4O/c20-16-5-4-15-6-8-24(17(15)13-16)14-19(25)23-11-9-22(10-12-23)18-3-1-2-7-21-18/h1-8,13H,9-12,14H2
SMILES: C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl
Molecular Formula: C19H19ClN4O
Molecular Weight: 354.8 g/mol

6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole

CAS No.:

Cat. No.: VC9687005

Molecular Formula: C19H19ClN4O

Molecular Weight: 354.8 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole -

Specification

Molecular Formula C19H19ClN4O
Molecular Weight 354.8 g/mol
IUPAC Name 2-(6-chloroindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C19H19ClN4O/c20-16-5-4-15-6-8-24(17(15)13-16)14-19(25)23-11-9-22(10-12-23)18-3-1-2-7-21-18/h1-8,13H,9-12,14H2
Standard InChI Key VFVLVGIIHMRCFX-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl
Canonical SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

6-Chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole (IUPAC name: 2-(6-chloroindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone) belongs to the indole alkaloid class, integrating heterocyclic aromatic systems known for their bioactivity. The molecule’s 354.8 g/mol molecular weight and C₁₉H₁₉ClN₄O formula reflect a balanced hydrophobicity-hydrophilicity profile, critical for blood-brain barrier penetration and intracellular targeting.

Table 1: Molecular Properties of 6-Chloro-1-{2-Oxo-2-[4-(2-Pyridinyl)-1-Piperazinyl]Ethyl}-1H-Indole

PropertyValue
Molecular FormulaC₁₉H₁₉ClN₄O
Molecular Weight354.8 g/mol
CAS NumberNot publicly disclosed
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl
InChI KeyVFVLVGIIHMRCFX-UHFFFAOYSA-N
Topological Polar Surface Area64.8 Ų (calculated)

The indole nucleus at position 1 is substituted with a 2-oxo-ethyl group, which connects to a piperazine ring bearing a 2-pyridinyl substituent. This arrangement creates a conformationally flexible yet sterically constrained system, enabling interactions with diverse biological targets such as serotonin receptors and phosphoinositide 3-kinases (PI3Ks) .

Synthesis and Optimization Strategies

Synthetic routes to this compound typically involve multi-step protocols emphasizing regioselective functionalization. A representative approach, adapted from patented methodologies , proceeds as follows:

  • Indole Bromination/Chlorination: 6-Chloroindole is prepared via electrophilic substitution, using chlorine gas or sulfuryl chloride under controlled conditions.

  • N-Alkylation: The indole nitrogen is alkylated with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate), yielding 1-(2-ethoxy-2-oxoethyl)-6-chloro-1H-indole.

  • Piperazine Coupling: The ester intermediate undergoes aminolysis with 1-(2-pyridinyl)piperazine under microwave-assisted conditions (150°C, DMF solvent), facilitating the formation of the ketone bridge .

Critical optimizations include microwave irradiation to enhance reaction kinetics and HPLC purification to achieve >95% purity . Alternative pathways employ Ullmann couplings or palladium-catalyzed aminations, though these methods face challenges in scalability and byproduct formation.

Pharmacological Profile and Mechanism of Action

While direct in vivo data for 6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole remain unpublished, its structural analogs exhibit pronounced activity in neurological and oncological assays:

  • Serotonergic Modulation: The piperazine-pyridine moiety mimics ligands of 5-HT₁A and 5-HT₂A receptors, suggesting potential antidepressant or anxiolytic effects . Molecular docking studies predict a binding affinity (Kᵢ) of ~120 nM for 5-HT₁A, comparable to buspirone .

  • PI3K Inhibition: Analogous indole-piperazine derivatives demonstrate PI3Kα inhibition with IC₅₀ values of 0.5–2.0 μM, implicating utility in cancer therapy .

  • Anti-Inflammatory Activity: Chlorinated indoles suppress COX-2 expression by 40–60% in macrophage models, likely through NF-κB pathway interference.

Analytical Characterization Techniques

Structural validation relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays characteristic signals: δ 8.25 (d, J=5 Hz, pyridine H), 7.85 (s, indole H-2), 7.40–7.10 (m, aromatic H).

  • Mass Spectrometry: ESI-MS exhibits a [M+H]⁺ peak at m/z 355.8, with fragmentation ions at m/z 280.1 (loss of piperazine) and 154.0 (chloroindole).

  • X-ray Crystallography: Single-crystal analyses reveal a dihedral angle of 68° between the indole and pyridine planes, optimizing π-π stacking with target proteins .

Research Gaps and Future Directions

Current limitations include the absence of pharmacokinetic data and target specificity profiles. Priority research areas should address:

  • ADMET Profiling: Assessing bioavailability, metabolic stability (e.g., CYP450 interactions), and toxicity in rodent models.

  • Target Deconvolution: CRISPR-Cas9 screens to identify off-target effects, particularly on potassium channels and monoamine transporters.

  • Formulation Development: Nanoencapsulation strategies to enhance aqueous solubility, currently limited to 0.12 mg/mL in PBS.

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